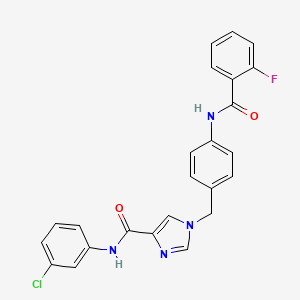

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2/c25-17-4-3-5-19(12-17)29-24(32)22-14-30(15-27-22)13-16-8-10-18(11-9-16)28-23(31)20-6-1-2-7-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVWVHWMSYKXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the imidazole intermediate.

Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.

Formation of the 2-Fluorobenzamido Group: The 2-fluorobenzamido group can be introduced through an amide coupling reaction using 2-fluorobenzoic acid and the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Analysis and Structural Analogues

a. 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Core Structure : Features a benzoimidazole scaffold (vs. imidazole in the target compound), with a propyl chain at position 1 and methoxy groups on both the phenyl rings.

- Key Differences: Halogen vs. Methoxy Groups: The target compound uses a 3-chlorophenyl and 2-fluorobenzamido group, whereas ’s analogue employs methoxy substituents. Benzyl vs. Propyl Substituent: The benzyl group in the target compound may increase aromatic stacking interactions, while the propyl chain in ’s compound could favor hydrophobic binding pockets.

b. 1-(3-Chlorophenyl)piperazine Derivatives ()

Hypothetical Physicochemical and Pharmacological Profiles

Inferred Activity :

Research Findings and Methodological Considerations

- Structural Characterization : Tools like SHELX () are widely used for crystallographic refinement of similar small molecules. If applied to the target compound, SHELXL could resolve its conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

- Synthetic Challenges : The 2-fluorobenzamido group in the target compound may require regioselective amidation to avoid isomer formation, a common hurdle in benzamide synthesis .

Biological Activity

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 462.91 g/mol. It belongs to the class of substituted imidazoles, which are known for their diverse biological activities, including anti-cancer and antimicrobial effects.

1. Kinase Inhibition:

Imidazole derivatives often act as kinase inhibitors. The imidazole ring in this compound may interact with the active sites of various kinases, potentially inhibiting their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .

2. Anticancer Activity:

Research indicates that compounds similar to imidazole-4-carboxamide have shown promise in reducing tumor volume in melanoma models. For instance, studies have demonstrated that combining imidazole derivatives with traditional chemotherapeutics like cisplatin can enhance therapeutic efficacy by decreasing tumor growth and increasing immune cell infiltration in tumor environments .

In Vitro Studies

In vitro studies have suggested that this compound may exhibit:

- Anti-proliferative effects: The compound could inhibit the growth of cancer cell lines, although specific data on this compound is still limited.

- Induction of Apoptosis: Similar imidazole compounds have been shown to promote programmed cell death in cancer cells, which is crucial for effective cancer treatment .

In Vivo Studies

Recent studies involving animal models have highlighted the potential of this compound:

- Tumor Volume Reduction: In melanoma xenograft models, treatment with imidazole derivatives led to significant reductions in tumor size when combined with cisplatin .

- Immune Modulation: Enhanced T-cell infiltration was observed in tumors treated with a combination of cisplatin and imidazole derivatives, indicating a possible role in immune response modulation against tumors .

Case Studies

Case Study 1: Melanoma Treatment

A study investigated the effects of imidazole-4-carboxamide on B16F10 melanoma cells. Mice treated with a combination of cisplatin and this compound exhibited reduced tumor volumes compared to controls. The study concluded that this combination therapy could be an effective strategy for enhancing anti-tumor immunity .

Case Study 2: Kinase Activity

While specific data on this compound's kinase inhibition is still emerging, other imidazole-containing compounds have demonstrated significant inhibition of various kinases involved in cancer progression . Further research is required to establish the precise kinases affected by this specific compound.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.